molecular formula C16H20N4O B8735059 {3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol

{3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol

Cat. No. B8735059
M. Wt: 284.36 g/mol
InChI Key: ZOAXKJNXNSGLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality {3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

{3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

[3-[5-(4-methylpiperazin-1-yl)pyrimidin-2-yl]phenyl]methanol

InChI

InChI=1S/C16H20N4O/c1-19-5-7-20(8-6-19)15-10-17-16(18-11-15)14-4-2-3-13(9-14)12-21/h2-4,9-11,21H,5-8,12H2,1H3

InChI Key

ZOAXKJNXNSGLHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CN=C(N=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

860 mg (2.75 mmol) of methyl 3-[5-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-benzoate are dissolved in 16 ml of THF, and 13.8 ml (13.8 mmol) of 1 M diisobutylaluminium hydride in THF are added dropwise at room temperature, and the reaction mixture is stirred at room temperature for 1 h. A further 13.8 ml (13.8 mmol) of 1 M diisobutylaluminium hydride in THF are added dropwise, and the reaction mixture is stirred at room temperature for 1 h. 3 ml of saturated sodium sulfate solution are added to the reaction mixture with ice cooling. Dichloromethane is added to the gelatinous mixture, which is then stirred for 30 min and filtered. The filtrate is dried over sodium sulfate and evaporated. Yield: 300 mg, yellow solid. The product is reacted further without further purification; HPLC: 1.68 min (method B); ESI: 285 (M+H).
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860 mg
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16 mL
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13.8 mL
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13.8 mL
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solvent
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3 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

860 mg (2.75 mmol) of methyl 3-[5-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-benzoate are dissolved in 16 ml of THF, and 13.8 ml (13.8 mmol) of 1 M diisobutylaluminium hydride in THF are added dropwise at room temperature, and the reaction mixture is stirred at room temperature for 1 h. A further 13.8 ml 13 (13.8 mmol) of 1 M diisobutylaluminium hydride in THF are added dropwise, and the reaction mixture is stirred at room temperature for 1 h. 3 ml of saturated sodium sulfate solution are added to the reaction mixture with ice-cooling. Dichloromethane is added to the gelatinous mixture, which is then stirred for 30 min and filtered. The filtrate is dried over sodium sulfate and evaporated.
Quantity
860 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
13
Quantity
13.8 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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3 mL
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